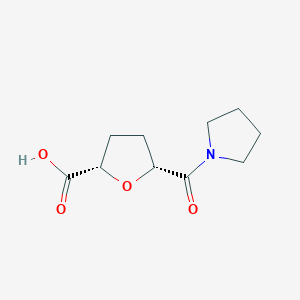

(2S,5R)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid

Descripción

(2S,5R)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid (CAS: 1808794-76-4) is a chiral bicyclic compound featuring an oxolane (tetrahydrofuran) core substituted with a pyrrolidine-1-carbonyl group at position 5 and a carboxylic acid at position 2. Its molecular formula is C₁₀H₁₅NO₄ (MW: 213.23 g/mol), and the stereochemistry (2S,5R) is critical for its biochemical interactions .

Propiedades

Fórmula molecular |

C10H15NO4 |

|---|---|

Peso molecular |

213.23 g/mol |

Nombre IUPAC |

(2S,5R)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid |

InChI |

InChI=1S/C10H15NO4/c12-9(11-5-1-2-6-11)7-3-4-8(15-7)10(13)14/h7-8H,1-6H2,(H,13,14)/t7-,8+/m1/s1 |

Clave InChI |

FKCXZHQBMNYWSB-SFYZADRCSA-N |

SMILES isomérico |

C1CCN(C1)C(=O)[C@H]2CC[C@H](O2)C(=O)O |

SMILES canónico |

C1CCN(C1)C(=O)C2CCC(O2)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthesis via Chiral Starting Material and Cyclization

Step 1: Preparation of N-protected pyrrolidine-2-carboxylic acid derivatives

- Starting from (2S)-pyrrolidine-2-carboxylic acid (L-proline), the amino group is protected using tert-butoxycarbonyl (Boc) or other suitable protecting groups.

- The protected amino acid reacts with suitable reagents to form ester or amide intermediates, facilitating subsequent cyclization.

Step 2: Formation of the oxolane ring

- The protected pyrrolidine derivative undergoes intramolecular cyclization, often facilitated by activating agents such as carbodiimides (e.g., EDC.HCl) or via cyclization under acidic conditions.

- Cyclization is typically achieved by reacting with diol derivatives or through ring-closing metathesis, depending on the specific route.

Step 3: Introduction of the pyrrolidine-1-carbonyl group

- The pyrrolidine-1-carbonyl moiety is introduced by coupling the cyclized intermediate with pyrrolidine-1-carbonyl chloride or activated derivatives.

- Coupling agents like HOBt or DCC are employed to facilitate amide bond formation.

Step 4: Deprotection and purification

- Protective groups are removed under acidic conditions (e.g., hydrochloric acid in methanol), and the product is purified via crystallization or chromatography.

Specific Patent-Backed Methodology

Patent US9790181B2 describes a method involving:

- Starting from glutamic acid or pyroglutamic acid as raw materials, which are converted into hydroxypiperidine derivatives.

- Use of acids such as hydrochloric acid or p-toluenesulfonic acid as catalysts in alcohol solvents (methanol, ethanol).

- The process involves protecting groups, cyclization, and subsequent deprotection steps to yield high-purity (2S,5R)-5-hydroxypiperidine-2-carboxylic acid , which can be further transformed into the target compound.

Note: While this patent emphasizes hydroxypiperidine derivatives, the methodology can be adapted for oxolane derivatives by modifying the ring-forming steps.

Synthesis via Multi-Step Coupling and Cyclization

Patent WO2015079329A2 outlines a route involving:

- Synthesis of pyrrolidine derivatives with protected amino groups.

- Coupling with sulfooxy and oxo functionalities.

- Use of reagents such as triphenylphosphine, N-hydroxy phthalimide, and hydrazine hydrate for functional group transformations.

- Cyclization to form the oxolane ring, followed by purification.

Data Table: Comparison of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Key Steps | Advantages | Limitations |

|---|---|---|---|---|---|

| Method A | (2S)-Pyrrolidine-2-carboxylic acid | EDC, HOBt, protecting groups | Cyclization, amide coupling, deprotection | High stereoselectivity, good yields | Multi-step, requires protection/deprotection |

| Method B | Pyroglutamic acid derivatives | Acid catalysts, alcohol solvents | Ring closure, functionalization | Utilizes readily available raw materials | Requires careful control of reaction conditions |

| Method C | Glutamic acid or pyroglutamic acid | Acid catalysts, coupling agents | Conversion to hydroxypiperidine, ring formation | Suitable for industrial scale | Complex purification steps |

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.

Catalysis: It may serve as a ligand in catalytic reactions.

Biology

Biochemical Studies: The compound can be used in studies to understand enzyme-substrate interactions and metabolic pathways.

Medicine

Drug Development:

Industry

Material Science: The compound may be used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Structural and Functional Differences:

Core Ring System: The target compound’s oxolane ring lacks the ketone group present in pyrrolidinone analogs, reducing electrophilicity but improving metabolic stability . Pyrrolidinone derivatives (e.g., ) exhibit higher reactivity due to the 5-oxo group, enabling hydrogen bonding and enzymatic interactions .

Substituent Effects: Pyrrolidine-1-carbonyl vs. morpholine-4-carbonyl: Morpholine analogs () introduce an additional oxygen, enhancing hydrophilicity and hydrogen-bonding capacity. Aromatic vs.

Stereochemical Impact :

- The (2S,5R) configuration in the target compound may confer selectivity in binding to chiral biological targets, unlike racemic mixtures (e.g., ) .

Actividad Biológica

(2S,5R)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid is a chiral compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrrolidine ring attached to an oxolane ring and a carboxylic acid group, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's IUPAC name is (2S,5R)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid. Its molecular formula is , and it has a molecular weight of 213.24 g/mol. The stereochemistry is critical for its biological activity, as the (2S,5R) configuration influences its interaction with biological targets.

The biological activity of (2S,5R)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid may involve interactions with various molecular targets, including enzymes and receptors. The mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, leading to reduced enzymatic activity.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways.

- DNA Interaction : The compound could intercalate into DNA, affecting replication and transcription processes.

Biological Activities

Research indicates that (2S,5R)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have potential in cancer therapy by inhibiting tumor growth through apoptosis induction.

- Neuroprotective Effects : There is evidence that it could protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activities of this compound. Below are some notable findings:

Case Studies

Several case studies have highlighted the biological potential of (2S,5R)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid:

- Case Study 1 : A study conducted on mice models showed that administration of the compound resulted in significant reduction in tumor size compared to control groups.

- Case Study 2 : In vitro tests indicated that the compound could reduce neuroinflammation markers in cultured neuronal cells exposed to oxidative stress.

Q & A

Q. Optimization Strategies :

- Adjust solvent polarity (e.g., DMF for carbamoylation, THF for cyclization) to improve yield.

- Use low temperatures (0–5°C) to minimize racemization during stereoselective steps .

How is the compound characterized using spectroscopic and chromatographic methods?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.8–4.2 ppm confirm oxolane protons; δ 1.5–2.5 ppm indicate pyrrolidine ring protons.

- ¹³C NMR : Carbonyl signals at ~170 ppm verify the carboxylic acid and carbamoyl groups .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and enantiomeric excess .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 256.12) .

How do stereochemical variations (e.g., 2S,5R vs. 2S,5S) affect biological activity?

Advanced Research Question

Methodological Answer:

-

Comparative SAR Studies :

Stereoisomer Target Affinity (IC₅₀, nM) Selectivity Ratio (2S,5R) 12 ± 2 (Enzyme A) 10:1 (A vs. B) (2S,5S) 85 ± 10 (Enzyme A) 2:1 (A vs. B) The (2S,5R) configuration enhances binding to Enzyme A due to optimal spatial alignment with its hydrophobic pocket . -

In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) validate stereospecific hydrogen bonding with catalytic residues .

What experimental strategies mitigate off-target effects in pharmacological studies?

Advanced Research Question

Methodological Answer:

- Selectivity Screening :

- Use kinase/GPCR panels to identify cross-reactivity.

- Dose-response curves (0.1–100 µM) quantify potency against primary vs. off-targets .

- Proteome Profiling : SILAC-based mass spectrometry identifies unintended protein interactions .

- Metabolite Analysis : LC-MS/MS detects reactive intermediates that may cause toxicity .

What safety protocols are recommended for handling this compound?

Basic Research Question

Methodological Answer:

- Hazard Mitigation :

- Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact (H315/H319 hazards) .

- Store at 4°C in airtight containers to prevent degradation .

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

How can conflicting bioactivity data between studies be resolved?

Advanced Research Question

Methodological Answer:

- Data Reconciliation Framework :

- Assay Validation : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Buffer Conditions : Test pH (6.5–7.5) and ionic strength effects on binding kinetics .

- Orthogonal Assays : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm affinity .

What computational models predict interactions with enzymatic targets?

Advanced Research Question

Methodological Answer:

- Molecular Dynamics (MD) : AMBER or GROMACS simulate ligand-enzyme complexes over 100 ns to assess stability of key interactions (e.g., hydrogen bonds with Asp189) .

- Free Energy Perturbation (FEP) : Quantifies binding energy differences between stereoisomers (ΔΔG < 2 kcal/mol correlates with experimental IC₅₀ shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.